molecular formula C13H15NO4S B1457278 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid CAS No. 773870-54-5

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid

Cat. No.: B1457278
CAS No.: 773870-54-5
M. Wt: 281.33 g/mol
InChI Key: OXGCZWKCEIMROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylsulfanyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid typically involves the introduction of the cyclohexylsulfanyl group and the nitro group onto a benzoic acid derivative. One common method includes the nitration of a benzoic acid derivative followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids for nitration and suitable solvents for the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(Cyclohexylsulfanyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclohexylsulfanyl group can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

  • 2-(Cyclohexylsulfanyl)-4-nitrobenzoic acid
  • 2-(Cyclohexylsulfanyl)-3-nitrobenzoic acid
  • 2-(Cyclohexylsulfanyl)-5-chlorobenzoic acid

Comparison: 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and cyclohexylsulfanyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-cyclohexylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGCZWKCEIMROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.